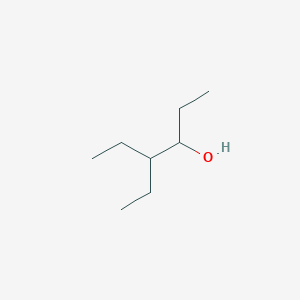

4-Ethyl-3-hexanol

説明

Overview and Significance of Branched-Chain Alcohols in Organic Chemistry

Branched-chain alcohols are organic compounds containing a hydroxyl group and a carbon skeleton that includes branching. This structural feature distinguishes them from linear alcohols and contributes to variations in properties such as boiling point, solubility, and reactivity. Their significance in organic chemistry stems from their role as versatile intermediates in synthesis, their presence in natural products, and their use as solvents or additives.

Historical Context of Alcohol Research and Richardson's Law

The study of alcohols has a long history, with early investigations focusing on their physiological effects and physical properties. Interest in the biological actions of alcohols, particularly ethanol, dates back to the earliest historical texts. pnas.org The field of alcohol research saw a significant development with the work of Benjamin Ward Richardson in the mid-19th century. pnas.org Richardson's research contributed to the understanding of the relationship between alcohol structure and its biological effects. pnas.org

Richardson's law, which emerged from this period, states that the acute toxicity of straight-chain monohydroxy alcohols is directly proportional to the carbon chain length. pnas.orgpnas.org While this law primarily addresses the toxicity of linear alcohols, the historical context of establishing such structure-activity relationships laid groundwork for understanding how variations in alcohol structure, including branching, can influence their interactions with biological systems and their physical properties. This historical perspective underscores the long-standing academic interest in correlating alcohol structure with function and properties.

Classification and Structural Versatility of Alcohols

Alcohols are broadly classified based on the degree of substitution of the carbon atom bearing the hydroxyl group. solubilityofthings.comnumberanalytics.com

Primary alcohols (1°): The hydroxyl group is attached to a carbon atom bonded to only one other carbon atom. solubilityofthings.comnumberanalytics.com

Secondary alcohols (2°): The hydroxyl group is attached to a carbon atom bonded to two other carbon atoms. solubilityofthings.comnumberanalytics.com

Tertiary alcohols (3°): The hydroxyl group is attached to a carbon atom bonded to three other carbon atoms. solubilityofthings.comnumberanalytics.com

This classification is crucial as it dictates their reactivity in various chemical transformations, such as oxidation and substitution reactions. numberanalytics.comrutgers.edu The structural versatility of alcohols arises from the ability of the hydrocarbon chain to vary in length and complexity, including the presence of branching, rings, or unsaturation. solubilityofthings.comnumberanalytics.com This versatility allows alcohols to participate in a wide array of reactions and serve diverse roles in organic chemistry.

Isomeric Considerations and Chirality of 4-Ethyl-3-hexanol

This compound (C8H18O) can exist in different isomeric forms, including constitutional isomers and stereoisomers. Constitutional isomers would have the same molecular formula but different connectivity. For example, 2-ethyl-1-hexanol or 3-ethyl-3-hexanol (B1581893) are constitutional isomers.

Considering the structure of this compound, the carbon atom at position 3, which bears the hydroxyl group, is bonded to four different groups: a hydrogen atom, a propyl group (-CH2CH3), a 1-ethylpropyl group (-CH(CH3)CH2CH3), and the hydroxyl group (-OH). Therefore, the carbon at position 3 is a chiral center. chegg.com

The presence of one chiral center means that this compound exists as a pair of enantiomers: (R)-4-ethyl-3-hexanol and (S)-4-ethyl-3-hexanol. These enantiomers are stereoisomers that are non-superimposable mirror images of each other. quora.com The study of the synthesis, properties, and reactions of these individual stereoisomers is an important area of academic research, particularly in asymmetric synthesis and stereochemistry.

Physical Properties of this compound

Based on available data, some computed and experimental physical properties for this compound (CAS 19780-44-0) include:

| Property | Value | Unit | Source |

| Molecular Weight | 130.23 | g/mol | PubChem nih.gov, Cheméo chemeo.com, ChemicalBook chemicalbook.com |

| Molecular Formula | C8H18O | - | PubChem nih.gov, Cheméo chemeo.com, ChemicalBook chemicalbook.com |

| Boiling Point (Normal) | 163 - 164 | °C | Stenutz stenutz.eu, NIST nist.gov |

| Refractive Index | 1.430 | - | Stenutz stenutz.eu |

| logP (Octanol/Water) | 2.194 | - | Cheméo chemeo.com |

| Water Solubility (log10 WS) | -2.30 | log10(mol/l) | Cheméo chemeo.com |

| Density | 0.825 g/cm³ (Predicted) | g/cm³ | Cheméo chemeo.com |

Detailed Research Findings

Research involving branched secondary alcohols often explores their synthesis and reactivity. For instance, this compound can be synthesized through the reduction of 4-ethyl-3-hexanone, a process that involves the hydrogenation of the carbonyl group in the ketone using catalysts like nickel. brainly.com This is a common method in organic synthesis for preparing secondary alcohols from ketones. brainly.com

Studies on branched-chain alcohols also investigate their behavior in various environments, such as at the aqueous surface. Research comparing short-chained alcohols, including branched isomers, has shown that their packing density and surface concentrations at the liquid-vapor interface can differ based on their structure. rsc.org Branched alcohols may exhibit lower surface concentrations compared to linear alcohols at similar bulk concentrations, which is attributed to their molecular structures and orientation at the interface. rsc.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-ethylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-7(5-2)8(9)6-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJLCKCCKQMGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401037127 | |

| Record name | 4-Ethyl-3-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-44-0 | |

| Record name | 3-Hexanol, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexanol, 4-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-3-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hexanol, 4-ethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethyl 3 Hexanol

Established Chemical Synthesis Routes

The most common and established method for synthesizing 4-Ethyl-3-hexanol involves reduction reactions. chembk.com

Hydrogenation-Reduction of 4-Ethyl-3-hexanone

A widely used method for preparing this compound is the hydrogenation-reduction of 4-ethyl-3-hexanone. chembk.combrainly.com This process typically involves reacting 4-ethyl-3-hexanone with hydrogen gas in the presence of a catalyst. brainly.com Nickel catalysts, such as Raney nickel, are commonly employed for this transformation. brainly.com The reaction involves the addition of hydrogen across the carbonyl (C=O) group of the ketone, converting it into a hydroxyl (C-OH) group and yielding the secondary alcohol, this compound. brainly.com In a laboratory setting, this reaction can be carried out by heating 4-ethyl-3-hexanone with a catalyst like rhodium under a hydrogen atmosphere. chembk.com Palladium on carbon (Pd/C) is another catalyst used in catalytic hydrogenation for converting ketones to secondary alcohols.

Other Reduction-Based Syntheses

Besides catalytic hydrogenation, other reduction methods can be utilized for the synthesis of this compound. The reduction of corresponding ketones or aldehydes using reducing agents is a general approach for synthesizing alcohols. ontosight.ai While specific details for this compound using other methods are not extensively detailed in the provided context, the reduction of ketones using agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) in inert solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are common practices in organic synthesis for producing alcohols from ketones.

Stereoselective Synthesis of this compound Enantiomers

This compound contains a stereogenic center at the C3 position, meaning it can exist as two enantiomers: (R)-4-Ethyl-3-hexanol and (S)-4-Ethyl-3-hexanol. Stereoselective synthesis aims to produce one enantiomer in excess over the other.

Diastereoselective Approaches to this compound Isomers

Biocatalytic and Fermentative Production of Branched-Chain Alcohols

Biocatalytic and fermentative approaches offer alternative, often more sustainable, routes for producing chemicals, including branched-chain alcohols. While much research in this area focuses on branched-chain higher alcohols (BCHAs) like isobutanol, 2-methyl-1-butanol, and 3-methyl-1-butanol due to their potential as biofuels, the underlying principles and pathways are relevant to the broader class of branched alcohols, including this compound. researchgate.net Microbial production of these alcohols from renewable bio-based feedstocks is being explored as an alternative to petrochemical synthesis. researchgate.net

Microbial Pathways for Branched-Chain Alcohol Production

Microorganisms, particularly yeast like Saccharomyces cerevisiae, can synthesize branched-chain higher alcohols through metabolic pathways primarily derived from branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. researchgate.netasm.org This process is often referred to as the Ehrlich pathway. researchgate.net

The Ehrlich pathway involves a series of enzymatic steps:

Transamination: Branched-chain amino acids are transaminated to their corresponding α-keto acids by branched-chain amino acid aminotransaminases (BCATs). researchgate.netasm.org

Decarboxylation: The branched-chain α-keto acids are then converted to branched-chain aldehydes through a decarboxylation reaction catalyzed by α-keto acid decarboxylases (KDCs). researchgate.netasm.org

Reduction: Finally, the branched-chain aldehydes are reduced to the corresponding branched-chain alcohols by alcohol dehydrogenases (ADHs). researchgate.netasm.org

While the Ehrlich pathway is a natural route for some branched-chain alcohols, the specific pathway for this compound in native organisms is not as extensively documented as that for the simpler BCHAs. However, the general principles of utilizing metabolic pathways for branched structures are applicable.

Enzymatic Transformations Leading to this compound

Enzymatic transformations can be employed for the synthesis of alcohols, including branched ones. Alcohol dehydrogenases (ADHs) are key enzymes in the reduction of ketones or aldehydes to alcohols. researchgate.net For this compound, this would involve the enzymatic reduction of 4-ethyl-3-hexanone.

Research on enzymatic synthesis of other branched alcohols, such as 2-ethyl-1-hexanol, has utilized enzymes like ADH from Lactobacillus brevis for the reduction of the corresponding ketone. These enzymatic reactions often require cofactor regeneration systems, such as using glucose dehydrogenase (GDH) to regenerate NADPH, to maintain catalytic activity.

While specific enzymatic pathways solely focused on the direct biosynthesis of this compound via a dedicated microbial pathway are not prominently detailed in the search results, the enzymatic reduction of a precursor ketone (4-ethyl-3-hexanone) using ADHs represents a plausible biocatalytic route.

Metabolic Engineering Strategies for Enhanced Yields

Metabolic engineering plays a crucial role in enhancing the microbial production of branched-chain alcohols that are not naturally produced at high levels or at all. researchgate.netnih.govosti.gov Strategies involve modifying microbial pathways to increase the flux towards the desired product and minimize the formation of byproducts. researchgate.netnih.govd-nb.info

For branched-chain alcohols derived from amino acid metabolism, metabolic engineering efforts often focus on:

Overexpressing key enzymes in the branched-chain amino acid biosynthetic pathway to increase the supply of α-keto acid precursors. asm.orguniprot.org

Introducing or enhancing the activity of α-keto acid decarboxylases and alcohol dehydrogenases to efficiently convert the precursors to the desired alcohols. researchgate.netasm.org

Reducing the activity of competing pathways that divert intermediates away from branched-chain alcohol synthesis.

Improving the tolerance of the host microorganism to the produced alcohol, as higher alcohol concentrations can be toxic. researchgate.netosti.gov

Modular pathway engineering has been applied to the microbial production of branched-chain fatty alcohols, dividing the pathway into modules such as α-keto acid synthesis, acyl-ACP generation, and alcohol formation to optimize productivity. d-nb.infofigshare.com For example, engineering Escherichia coli to produce branched-chain fatty alcohols involved expressing genes for α-keto acid biosynthesis and enzymes for converting branched-chain acyl-ACPs to the final alcohol products. d-nb.infofigshare.comfrontiersin.org

While research specifically on the metabolic engineering for this compound production is not detailed, the principles developed for other branched-chain alcohols provide a framework for potential future work. The challenge often lies in identifying or engineering pathways that specifically lead to the correct branched structure and chain length of the target molecule.

Here is a table summarizing some research findings on branched-chain alcohol production through metabolic engineering:

| Microorganism | Target Branched Alcohol(s) | Engineering Strategies | Key Findings | Source |

| Saccharomyces cerevisiae | Isobutanol, Isoamyl alcohol, Active amyl alcohol | Overexpression of isobutanol pathway enzymes, deletion of phospholipid metabolism regulators | Enhanced production of fatty acid short- and branched-chain alkyl esters. uniprot.org | uniprot.org |

| Saccharomyces cerevisiae | Isobutanol, Isoamyl alcohol, Active amyl alcohol | Engineering of branched-chain amino acid aminotransaminases (BCATs) | Decreased catalytic activities of engineered BCATs led to increased BCHA production. asm.org | asm.org |

| Escherichia coli | Branched long-chain fatty alcohols (C12-C18) | Modular pathway engineering, overexpression of genes for α-keto acid biosynthesis and alcohol formation | Achieved production of branched long-chain fatty alcohols with high selectivity and improved titers. d-nb.infofigshare.com | d-nb.infofigshare.com |

| Escherichia coli | Branched chain fatty alcohol (~C16) | Expression of genes for branched chain α-keto acyl-CoA synthesis and fatty acid biosynthesis enzymes | Produced branched chain fatty alcohol, demonstrating tailored conversion of carbon sources. frontiersin.org | frontiersin.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of chemical compounds, including this compound, can be evaluated and optimized based on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. jetir.org Applying green chemistry principles to this compound synthesis involves considering factors such as the choice of starting materials, reaction conditions, catalysts, and solvents.

Traditional synthesis methods, such as the hydrogenation of 4-ethyl-3-hexanone using metal catalysts like nickel or rhodium, can be aligned with green chemistry by optimizing reaction conditions to minimize energy consumption and waste. chembk.combrainly.com Catalytic hydrogenation is generally considered a greener alternative to reduction methods that produce stoichiometric amounts of metal waste.

Biocatalytic and fermentative methods inherently align with several green chemistry principles. mdpi.com They often utilize renewable feedstocks, operate under milder conditions (lower temperatures and pressures), and can employ enzymes or whole microorganisms as catalysts, which are biodegradable. researchgate.netmdpi.com The production of branched-chain alcohols through microbial fermentation from biomass is an example of using renewable resources and potentially reducing the reliance on petrochemical processes. researchgate.net

Enzymatic synthesis, specifically, offers advantages such as high selectivity, which can reduce the need for purification steps and minimize byproduct formation. mdpi.com Using immobilized enzymes can facilitate their recovery and reuse, further contributing to a more sustainable process. mdpi.com

While the direct application of all green chemistry principles to every synthetic route of this compound might vary, the ongoing research into biocatalytic and fermentative production of branched-chain alcohols signifies a broader move towards more environmentally benign synthetic methodologies in the chemical industry.

Spectroscopic Characterization and Analytical Techniques for 4 Ethyl 3 Hexanol

Advanced Spectroscopic Analysis

Spectroscopy provides detailed information about the molecular structure and functional groups present in 4-Ethyl-3-hexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (e.g., 1H NMR, 13C NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules like this compound by examining the magnetic properties of atomic nuclei, primarily hydrogen (1H) and carbon-13 (13C). Analysis of the chemical shifts, splitting patterns, and integration of signals in 1H NMR spectra provides information about the different types of protons and their chemical environment. 13C NMR spectroscopy reveals the different types of carbon atoms present in the molecule.

PubChem provides access to 1H NMR and 13C NMR spectra for this compound, sourced from databases like SpectraBase. nih.gov These spectra are essential for confirming the proposed structure by matching experimental data to predicted spectral patterns based on the connectivity of atoms in this compound. guidechem.com

Infrared (IR) Spectroscopy and Vibrational Analysis of this compound

IR spectroscopy is used to identify the functional groups in this compound by measuring the vibrations of its chemical bonds. When infrared light is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational modes of the molecule. The resulting IR spectrum displays a series of absorption bands at characteristic wavenumbers.

For alcohols like this compound, a prominent broad band in the region of 3200-3600 cm-1 is expected, corresponding to the O-H stretching vibration. mdpi.com C-H stretching vibrations typically appear in the region of 2800-3000 cm-1, while C-C stretching and C-O stretching vibrations occur at lower wavenumbers. researchgate.net Analysis of the specific peak positions and intensities in the IR spectrum of this compound allows for the identification of its alcohol functional group and the alkyl chains. PubChem and the NIST WebBook provide access to IR spectra for this compound, including FTIR and ATR-IR techniques. nih.govnist.gov

Mass Spectrometry (MS) and Fragmentation Patterns of this compound

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, causing it to ionize and fragment into smaller ions. The mass-to-charge ratio (m/z) of these ions is then measured, producing a mass spectrum.

The molecular ion peak corresponds to the intact molecule (M+•) and provides the molecular weight. For this compound (C8H18O), the molecular weight is approximately 130.23 g/mol . guidechem.comfishersci.ie Fragmentation occurs at the weakest bonds, and the resulting fragment ions provide clues about the structure. Alcohols often undergo α-cleavage (fragmentation of a bond adjacent to the oxygen-bearing carbon) and dehydration (loss of water, M-18). The base peak (most abundant ion) in the mass spectrum is often a characteristic fragment ion. PubChem and the NIST WebBook offer GC-MS data for this compound, including information on the top peaks observed in the mass spectrum. nih.govnist.gov

Raman Spectroscopy of this compound

Raman spectroscopy is another vibrational spectroscopic technique that complements IR spectroscopy. It involves the inelastic scattering of light by the molecule, providing information about its vibrational modes. While both IR and Raman spectroscopies probe molecular vibrations, they are based on different principles (change in dipole moment for IR, change in polarizability for Raman) and can provide complementary information, particularly for symmetric vibrations that may be weak or absent in IR spectra. researchgate.net PubChem lists Raman spectra availability for this compound. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from mixtures and assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this compound

Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase contained within a column. Compounds in the mixture separate based on their differential partitioning between the mobile and stationary phases. A detector then measures the compounds as they elute from the column, producing a chromatogram with peaks corresponding to each separated component. GC is frequently coupled with Mass Spectrometry (GC-MS) for compound identification. nih.govnist.govoiv.intresearchgate.net The Kovats retention index is a parameter used in GC for compound identification, and values for this compound are available. nih.govnist.govlongdom.org

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique used for separating and analyzing compounds. While GC is suitable for volatile compounds, HPLC is more versatile and can be applied to a wider range of substances, including less volatile or thermally labile ones. In HPLC, a liquid mobile phase is pumped through a stationary phase packed in a column. Separation is based on different interactions between the analytes and the stationary phase. HPLC is often used for purity assessment by determining the percentage of the target compound in a sample. researchgate.net Certificates of analysis for this compound often report purity determined by GC or HPLC. sigmaaldrich.comchemicalbook.com

Both GC and HPLC are valuable for the separation of this compound from synthesis mixtures or natural sources and for verifying its purity before further use or analysis. cdnsciencepub.comijpar.com

Chiral Chromatography for Enantiomeric Excess Determination

As this compound contains a chiral center, it can exist as a mixture of enantiomers. Determining the enantiomeric excess (ee) is crucial for applications where stereochemistry is important. Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the primary techniques used for separating and quantifying enantiomers. gcms.czmdpi.com

Chiral GC columns, often utilizing functionalized cyclodextrins as stationary phases, are effective for separating enantiomers of volatile compounds like alcohols. gcms.cz Peralkylated α-, β-, and γ-cyclodextrins dissolved in polysiloxanes coated within capillary tubing have been used for enantiomeric separations of polar compounds, including alcohols, sometimes without prior derivatization. gcms.cz The separation factor (α) and resolution factor (Rs) are key parameters used to evaluate the effectiveness of a chiral column for a specific enantiomeric pair. The GC oven temperature can also play a significant role in tuning the enantioselectivity. gcms.cz

While direct separation of underivatized chiral alcohols by GC can be challenging, derivatization can improve enantioseparation. For example, forming trifluoroacetic derivatives of alcohols can favor enantioseparation on cyclodextrin-based chiral columns due to reduced polarity. scielo.br Studies involving similar branched-chain alcohols like 4-octanol (B147376) have explored chiral HPLC and GC with limited success for direct separation, highlighting the need for derivatization or specific chiral stationary phases. mdpi.com However, diastereomeric derivatives formed by reacting the alcohol with a chiral acid can often be separated using normal-phase or reversed-phase HPLC on achiral stationary phases. mdpi.com

Detailed research findings on the specific chiral separation of this compound enantiomers and determination of its enantiomeric excess in various contexts would typically involve reporting the type of chiral stationary phase used, the mobile phase composition (for HPLC) or carrier gas and temperature program (for GC), retention times for each enantiomer, and the calculated enantiomeric excess.

Interactive Data Table: Spectroscopic Data Summary for this compound

| Technique | Parameter | Value/Description | Source |

| 1H NMR | Instrument | Varian A-60D | SpectraBase nih.gov |

| 13C NMR | Sample Source | Not specified in detail | SpectraBase nih.gov |

| IR Spectroscopy | Technique | CAPILLARY CELL: NEAT, ATR-Neat, Vapor Phase | SpectraBase nih.gov |

| Mass Spectrometry | Type | GC-MS, Electron Ionization | NIST nih.govnist.gov |

| NIST Library Number | 113776 (Main library) | NIST nih.gov | |

| Predicted CCS ([M+H]+) | 131.1 Ų | PubChemLite uni.lu | |

| Raman Spectroscopy | Technique | FT-Raman | SpectraBase nih.gov |

| Analytical | Kovats Retention Index | 953 (Standard non-polar) | NIST nih.govchemeo.com |

Interactive Data Table: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]+ | 131.14305 | 131.1 | PubChemLite uni.lu |

| [M+Na]+ | 153.12499 | 140.6 | PubChemLite uni.lu |

| [M+NH4]+ | 148.16959 | 139.0 | PubChemLite uni.lu |

| [M+K]+ | 169.09893 | 135.6 | PubChemLite uni.lu |

| [M-H]- | 129.12849 | 130.3 | PubChemLite uni.lu |

| [M+Na-2H]- | 151.11044 | 134.0 | PubChemLite uni.lu |

| [M]+ | 130.13522 | 132.0 | PubChemLite uni.lu |

| [M]- | 130.13632 | 132.0 | PubChemLite uni.lu |

Theoretical and Computational Studies of 4 Ethyl 3 Hexanol

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the electronic structure, bonding, and energy landscapes of molecules. These calculations can provide detailed information about molecular geometry, charge distribution, and stability of different conformers.

Electronic Structure and Bonding Analysis

Analysis of the electronic structure of 4-Ethyl-3-hexanol involves determining the distribution of electrons within the molecule and the nature of its chemical bonds. As an alcohol, this compound contains a polar hydroxyl (-OH) group, which significantly influences its electronic properties and reactivity. The oxygen atom is more electronegative than carbon and hydrogen, leading to a partial negative charge on oxygen and partial positive charges on the bonded hydrogen and carbon atoms. This polarity contributes to the potential for hydrogen bonding, both as a donor and an acceptor. The C-C and C-H bonds within the alkyl chains are primarily covalent.

Computed properties available for this compound provide some basic electronic and structural information. The topological polar surface area (TPSA) is computed to be 20.2 Ų chemscene.comguidechem.com, which is indicative of the molecule's polarity and its potential for interactions involving polar groups. The XLogP3 value, a predicted octanol-water partition coefficient, is 2.5 nih.govuni.lu, suggesting moderate lipophilicity.

Conformational Analysis and Energy Landscapes

Conformational analysis explores the various spatial arrangements (conformers) of a molecule that result from rotation around single bonds. The energy landscape describes the potential energy of the molecule as a function of its dihedral angles, revealing stable conformers corresponding to energy minima and transition states between them. For this compound, rotations around the C-C bonds in the main chain and the ethyl substituent, as well as the C-O bond, contribute to its conformational flexibility.

Detailed research specifically on the conformational analysis and energy landscape of this compound through quantum chemical calculations was not found in the provided search results. However, general principles of conformational analysis for similar branched alcohols would apply, where staggered conformers are generally lower in energy than eclipsed conformers due to torsional strain and steric interactions. The presence of the ethyl group and the hydroxyl group introduces various gauche and anti interactions that would determine the relative energies of different conformers. lasalle.edu

Basic computed properties indicate that this compound has 4 rotatable bonds chemscene.comguidechem.com, suggesting a degree of flexibility and the existence of multiple possible conformers.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. These simulations can provide insights into the dynamic properties of molecules, including their interactions with other molecules and their behavior in different environments.

Intermolecular Interactions and Solvent Effects

MD simulations can be used to investigate the intermolecular interactions between this compound molecules and their interactions with solvent molecules. The hydroxyl group in this compound can participate in hydrogen bonding, which is a significant intermolecular force influencing the properties of alcohols, such as boiling point and solubility. cymitquimica.comlibretexts.orgmasterorganicchemistry.com Other intermolecular forces present include van der Waals forces (dispersion forces and dipole-dipole interactions) arising from temporary and permanent dipoles within the molecule. libretexts.orgmasterorganicchemistry.com

While specific MD simulation studies detailing the intermolecular interactions and solvent effects of this compound were not identified in the search results, studies on other alcohols and organic molecules provide a general framework. For instance, MD simulations have been used to study the behavior of other alcohols and their interactions in various environments, highlighting the role of hydrogen bonding networks and hydrophobic interactions. aip.orgresearchgate.net Solvent effects can significantly alter the conformational distribution and reactivity of a molecule.

Behavior in Different Environments

The behavior of this compound in different environments, such as in the gas phase, liquid phase, or in solution with various solvents, can be explored through MD simulations. These simulations can predict properties like diffusion coefficients, viscosity, and radial distribution functions, which describe the local structure around this compound molecules in a given environment.

No specific research detailing the behavior of this compound in different environments using molecular dynamics simulations was found in the provided search results. However, computational studies on related compounds or classes of molecules often investigate their behavior in different solvents (e.g., polar vs. non-polar) to understand solvation effects and their impact on molecular properties and processes. researchgate.net

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) modeling aims to establish relationships between the structural features of chemical compounds and their biological or chemical activities. This involves analyzing a series of related compounds to identify which structural elements are responsible for observed activities. For this compound derivatives, SAR modeling would involve synthesizing or considering compounds with modifications to the this compound structure (e.g., changes in alkyl chain length, position or type of substituents, modification of the hydroxyl group) and evaluating their properties or activities.

Specific SAR modeling studies focused on derivatives of this compound were not found in the provided search results. SAR studies are commonly applied in various fields, including drug discovery and environmental science, to predict the activity or toxicity of compounds based on their structure. mdpi.comeuropa.eu Applying SAR principles to this compound derivatives would require experimental data on the activities of a series of related compounds, which could then be correlated with their structural descriptors using computational methods.

Chemical Reactivity and Derivatization of 4 Ethyl 3 Hexanol

Oxidation Reactions of 4-Ethyl-3-hexanol

Oxidation of alcohols involves the removal of hydrogen atoms and their associated electrons, typically leading to the formation of carbonyl compounds. wou.edu The outcome of the oxidation of this compound, a secondary alcohol, is the formation of a ketone. wou.eduquora.comyoutube.com Unlike primary alcohols, which can be oxidized to aldehydes and further to carboxylic acids, secondary alcohols are generally oxidized only to the ketone stage because the carbon bearing the hydroxyl group is bonded to two other carbon atoms and lacks the additional hydrogen atom necessary for further oxidation to a carboxylic acid under typical conditions. wou.eduyoutube.comlibretexts.org

Formation of Ketones and Carboxylic Acids

The oxidation of this compound primarily yields 4-ethyl-3-hexanone. This transformation involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom attached to the carbon bearing the hydroxyl group, resulting in the formation of a carbon-oxygen double bond. wou.edu

Common oxidizing agents used for converting secondary alcohols to ketones include chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) acidified with sulfuric acid can also be used. libretexts.orgpressbooks.pub

While secondary alcohols like this compound are typically oxidized only to ketones, more vigorous conditions or specific catalytic systems might lead to cleavage of carbon-carbon bonds, potentially resulting in smaller carboxylic acids. However, the primary and most common oxidation product is the corresponding ketone.

Catalytic Oxidation Processes

Catalytic oxidation methods offer more controlled and potentially more efficient routes for the transformation of alcohols. Various transition metal catalysts, such as ruthenium complexes, have been explored for the catalytic oxidation of alcohols. rsc.org These processes can be designed to be selective for ketone formation from secondary alcohols. For instance, ruthenium catalysts have been shown to be effective in the oxidation of aliphatic alcohols, including hexanol, to their corresponding carboxylic acids under specific conditions, though the primary product from a secondary alcohol like this compound in such systems would likely still be the ketone, which could then potentially undergo further reactions depending on the catalyst and conditions. rsc.org The specific catalytic systems and conditions required for the selective oxidation of this compound to 4-ethyl-3-hexanone or other potential products would depend on detailed research findings related to this specific compound or structurally similar secondary alcohols.

Esterification and Etherification Reactions

Alcohols readily participate in esterification and etherification reactions. Esterification involves the reaction of an alcohol with a carboxylic acid or a derivative (like an acid chloride or anhydride) to form an ester and water (or HCl or carboxylic acid, respectively). libretexts.orgopenstax.org This reaction is typically acid-catalyzed. libretexts.orgresearchgate.net

The esterification of this compound with a carboxylic acid (RCOOH) in the presence of an acid catalyst would yield the corresponding 4-ethyl-3-hexyl ester (RCOOCH(CH₂CH₃)CH(CH₂CH₃)₂).

Etherification involves the formation of an ether linkage (C-O-C) from an alcohol. One common method is the Williamson ether synthesis, which typically involves the reaction of an alkoxide (formed from the alcohol) with a primary alkyl halide. libretexts.org Symmetrical ethers can also be formed by the acid-catalyzed dehydration of two molecules of the alcohol, although this often competes with alkene formation, especially for secondary and tertiary alcohols. libretexts.org Transition-metal-catalyzed methods are also being developed for ether synthesis from alcohols. acs.org

Reaction of this compound under suitable etherification conditions could lead to the formation of ethers where the 4-ethyl-3-hexyl group is bonded to another alkyl or aryl group via an oxygen atom.

Dehydration Reactions and Alkene Formation

Dehydration of alcohols is a common elimination reaction that results in the formation of alkenes and water. libretexts.orglibretexts.org This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orglibretexts.org

This compound, being a secondary alcohol, can undergo dehydration via an E1 mechanism under acidic conditions. libretexts.orglibretexts.org The reaction involves the protonation of the hydroxyl group, followed by the departure of water to form a carbocation intermediate. libretexts.orglibretexts.org The carbocation can then lose a proton from an adjacent carbon to form an alkene. libretexts.orglibretexts.org

For this compound, dehydration can lead to the formation of different alkene products depending on which adjacent hydrogen is removed. According to Zaitsev's rule, the most substituted alkene is typically the major product. libretexts.orglibretexts.org Potential alkene products from the dehydration of this compound include isomers of ethylhexene. askfilo.comdoubtnut.comchegg.com Carbocation rearrangements (hydride or alkyl shifts) can also occur, potentially leading to a mixture of alkene products. libretexts.org

Substitution Reactions

Alcohols can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by another functional group. libretexts.org However, the hydroxyl group itself is a poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group is typically converted into a better leaving group, such as a protonated alcohol (an alkyloxonium ion) in acidic conditions or a sulfonate ester (like a tosylate or mesylate). libretexts.orglibretexts.org

Under acidic conditions with hydrogen halides (HX), alcohols can react to form alkyl halides. libretexts.orglibretexts.org The reactivity order of alcohols in this type of substitution is generally 3° > 2° > 1° > methyl, and the reactivity of hydrogen halides is HI > HBr > HCl. libretexts.orglibretexts.org this compound, a secondary alcohol, would react with concentrated hydrogen halides to form the corresponding alkyl halide, likely via an SN1 mechanism in strongly acidic conditions, although SN2 can occur for primary alcohols. libretexts.orglibretexts.org

Substitution reactions can also occur after converting the alcohol to a sulfonate ester, which are excellent leaving groups and can then readily undergo SN2 reactions with nucleophiles.

Reactions as a Chiral Building Block

This compound is a branched-chain secondary alcohol with the chemical formula C8H18O. It possesses a stereocenter at the C3 position, rendering it a chiral molecule existing as a pair of enantiomers, (R)-4-ethyl-3-hexanol and (S)-4-ethyl-3-hexanol chegg.com. Chiral alcohols like this compound can serve as valuable chiral building blocks in organic synthesis, enabling the construction of more complex molecules with defined stereochemistry. Their hydroxyl group can participate in a variety of transformations, and the inherent chirality can be transferred to the newly formed stereocenters in the product molecule during stereoselective reactions e-bookshelf.decymitquimica.com.

While comprehensive, detailed research specifically focusing on the extensive application of this compound as a chiral building block in a wide array of asymmetric synthesis reactions is not extensively documented within the provided search results, its structural features suggest potential for such applications. Chiral alcohols are commonly employed in reactions such as asymmetric esterifications, etherifications, or as chiral ligands or auxiliaries in metal-catalyzed transformations to induce enantioselectivity in the formation of new chemical bonds e-bookshelf.de.

The asymmetric synthesis of this compound itself highlights the methods to obtain enantiomerically enriched forms that can then be utilized as chiral building blocks. For instance, the synthesis of (S)-4-ethyl-3-hexanol has been reported via the reaction of 2-ethylbutanal (B1361351) and diethylzinc (B1219324) in the presence of a chiral catalyst, specifically (R)-(-)-2-piperidine-1,1,2-triphenylethanol . This demonstrates that enantiopure or enantiomerically enriched this compound can be accessed for use in subsequent stereoselective transformations.

Another related example involves the biocatalytic asymmetric synthesis of 3-ethyl-4-heptanol (B12019) from 3-ethyl-4-heptanone (B73894) using alcohol dehydrogenases, achieving high enantiomeric excess . While this concerns a different alcohol, it illustrates the potential of enzymatic methods to produce chiral alcohols with high stereochemical purity, a principle that could potentially be applied or mirrored in the synthesis and utilization of this compound as a chiral building block.

The utility of a chiral building block lies in its ability to influence the stereochemical outcome of a reaction. By incorporating a chiral molecule like enantiopure this compound into a synthetic sequence, chemists can control the formation of new stereocenters in the product, leading to the preferential formation of one stereoisomer over others. This is crucial in the synthesis of pharmaceuticals, natural products, and other fine chemicals where specific stereoisomers may possess different biological activities or physical properties e-bookshelf.de.

Applications of 4 Ethyl 3 Hexanol in Advanced Materials and Chemistry

Role as an Intermediate in Organic Synthesis

4-Ethyl-3-hexanol serves as an intermediate in the production of other chemical compounds. cymitquimica.com Its unique structure allows for specific reactivity patterns that are valuable in synthetic chemistry. The compound can undergo various chemical reactions, including oxidation, dehydration, and substitution. In organic synthesis, it acts as a precursor for creating tailored substances for specific applications. For instance, it can be oxidized to form 4-ethyl-3-hexanone. It can also undergo dehydration in the presence of strong acids to form alkenes, and participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Utilization in Polymer Chemistry

While information specifically detailing the extensive use of this compound in polymer chemistry is limited in the provided search results, related branched-chain alcohols like 2-ethylhexanol are known to serve as chain terminators in the synthesis of condensation polymers and as intermediates for plasticizers. atamanchemicals.com this compound has also been mentioned as being usable in the synthesis of plasticizers. chembk.com

Advanced Solvents and Cosolvents

This compound is used as a solvent in various chemical processes and industries. cymitquimica.comchembk.comguidechem.com Due to its good solubility, it can be used as an additive in dyes, coatings, and cleaners. chembk.com Its solubility in many organic solvents makes it suitable for various applications requiring a non-polar or moderately polar solvent. cymitquimica.comchembk.com

Fine Chemicals and Specialty Chemicals

This compound is used to synthesize fine chemicals. chembk.com It can be used to synthesize chemicals such as fragrances, plasticizers, and surfactants. chembk.com

Fragrance and Flavor Industry Applications

This compound is commonly used in the production of flavors and fragrances due to its characteristic odor. chembk.comguidechem.com Its pleasant odor makes it suitable for use in perfumes and flavorings.

Biological Activity and Interactions of 4 Ethyl 3 Hexanol

Antimicrobial and Anti-inflammatory Potential

Research suggests that 4-Ethyl-3-hexanol may possess antimicrobial activity. Studies investigating various bioactive compounds have indicated that certain branched-chain alcohols, including this compound, exhibit antibacterial properties against a range of pathogens. Minimum Inhibitory Concentration (MIC) values have been determined for its effectiveness against both Gram-positive and Gram-negative bacterial strains.

| Pathogen | MIC (mg/mL) |

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

This data suggests a potential for this compound as an antibacterial agent.

While some studies mention the potential for anti-inflammatory effects of branched alcohols or related compounds ontosight.aibiorxiv.orgmdpi.com, direct research specifically on the anti-inflammatory potential of this compound is limited in the provided search results. However, the compound's biological activity remains an area of research interest. ontosight.ai

Role as a Pheromone or Metabolite in Biological Systems

This compound has been identified in biological systems, including insects. It is known to function as a pheromone in certain ant species. ulb.ac.bemedchemexpress.com Specifically, it has been isolated from the heads of male Tetramorium caespitum ants, where it is present alongside 4-methyl-3-hexanone. ulb.ac.be Both compounds act as attractants for worker ants, suggesting a role in chemical communication within the colony. ulb.ac.be The natural pheromone in T. caespitum appears to be the erythro isomer(s) of 4-methyl-3-hexanol. ulb.ac.be

While the search results mention the metabolism of alcohols in biological systems inchem.org, specific detailed studies on this compound as a key metabolite in broader biological pathways are not extensively detailed. However, the presence of similar hexanol isomers as metabolites or components in biological extracts, such as 2-hexanol (B165339) and 3-hexanol (B165604) in a Pseudomonas aeruginosa isolate with antibacterial activity, indicates that hexanol derivatives can be involved in biological processes. biomedpharmajournal.org

Biochemical Pathways and Metabolism Studies

Studies on the metabolism of alcohols, which include compounds like this compound, are relevant to understanding how these substances are processed within biological systems. Research indicates that alcohols can interact with biological systems and potentially impact health.

While direct studies specifically on the biochemical pathways and metabolism of this compound are not extensively detailed in the provided search results, research on related alcohols like 2-ethyl-1-hexanol provides some insight into potential metabolic processes. Studies on 2-ethyl-1-hexanol in rats show efficient absorption and rapid excretion, primarily in urine, with glucuronides of oxidized metabolites being the major urinary metabolites. inchem.orgeuropa.eu This suggests that oxidation and subsequent conjugation with glucuronide are potential metabolic pathways for branched-chain alcohols. In vitro models using human hepatocyte cell lines are employed to assess the metabolic turnover of alcohols, monitoring metabolites via techniques like LC-MS/MS and focusing on oxidation products. Kinetic studies are also used to determine enzyme affinity and catalytic efficiency in alcohol metabolism pathways.

Interactions with Biomolecules and Cellular Systems

As an alcohol, this compound can engage in interactions with various biomolecules, including proteins and enzymes, through mechanisms such as hydrogen bonding. These interactions can influence various biochemical pathways. The effects of this compound on biological systems are mediated through these molecular interactions.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies (e.g., C-C bond formation)

Future research into 4-Ethyl-3-hexanol synthesis is likely to focus on developing more efficient, selective, and environmentally benign routes. Novel strategies for carbon-carbon (C-C) bond formation are central to organic synthesis and are continuously being explored rushim.ru. The development of new catalytic systems, including those utilizing transition metals, is a key area for facilitating C-C bond forming reactions with improved energy and atom economies cardiff.ac.ukresearchgate.net. The use of alcohols as electrophiles in C-C bond formation through processes like hydrogen autotransfer represents a promising, greener approach that could be applied to the synthesis of branched alcohols like this compound researchgate.net. Furthermore, biocatalysis, utilizing enzymes such as halohydrin dehalogenases, is emerging as a powerful tool for forming C-N, C-C, and C-O bonds, offering potential for the synthesis of beta-substituted alcohols researchgate.net. Research into stereoselective synthesis, as seen in the preparation of related branched alcohols used as pheromones, also indicates a potential future direction for synthesizing specific stereoisomers of this compound mdpi.com.

Advanced Characterization Techniques

Advancements in analytical chemistry will continue to play a crucial role in the characterization of this compound. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are currently employed smolecule.comresearchgate.net, future research will likely leverage more advanced methods. This includes high-resolution mass spectrometry and multidimensional NMR for detailed structural elucidation and impurity profiling. The application of chemometrics, which involves the use of mathematical and statistical methods to analyze chemical data, can aid in the interpretation of complex analytical results and the selection of sustainable chemical processes researchgate.net. Techniques like volatile organic compound (VOC) fingerprinting using GC-MS, as demonstrated in other fields, could be adapted to study the presence and behavior of this compound in various matrices arccjournals.com. Predicted data, such as collision cross-section values available in databases, also contribute to advanced characterization efforts uni.luuni.lu.

Sustainable Production and Green Chemistry Applications

The chemical industry is increasingly focused on sustainable practices and green chemistry principles researchgate.netwjarr.comrsc.org. Future research on this compound is expected to align with these trends, exploring sustainable production methods. This could involve developing synthetic routes that utilize renewable resources as starting materials and minimize waste generation researchgate.netwjarr.com. The application of biocatalysis, which uses enzymes or microorganisms to perform chemical transformations under milder conditions, offers a promising avenue for greener synthesis of alcohols researchgate.netwjarr.com. Furthermore, investigating the use of this compound or its derivatives as environmentally friendly solvents or components in sustainable products represents another potential area of research, following the broader trend of developing and utilizing green solvents researchgate.netorientjchem.org.

Exploration of New Biological Activities and Mechanisms

While the biological activities of this compound are not extensively detailed in the provided information, research on related branched alcohols suggests potential areas for future exploration. Studies on compounds like 3-ethyl-4-heptanol (B12019) have indicated potential antimicrobial and antioxidant properties, with investigations into their mechanisms of action involving interactions with biomolecules . Research into the effects of related diols on cell signaling pathways and gene expression also highlights potential avenues for exploring the biological impact of branched alcohols smolecule.com. Future research could investigate whether this compound exhibits similar biological activities and elucidate the underlying mechanisms through which it interacts with biological systems. The availability of toxicology databases also supports ongoing assessment of the potential biological effects of chemical compounds epa.gov.

Tailored Applications in Materials Science

The unique structure of this compound suggests potential for tailored applications in materials science. Research into related compounds, such as metal 2-ethylhexanoates, has shown their utility as precursors in the synthesis of various materials and as catalysts in polymerization reactions researchgate.net. The fundamental importance of C-C bond formation in the creation of polymers and other materials indicates that novel synthetic routes to this compound and its derivatives could lead to new material properties . Furthermore, as green solvents are increasingly explored for use in material synthesis, this compound or its modified forms could find applications in developing more sustainable materials and manufacturing processes orientjchem.org. Future research could focus on synthesizing polymers or other materials incorporating this compound-derived units or utilizing the compound as a solvent or additive to achieve desired material characteristics.

Q & A

Q. What are the common synthetic routes for 4-ethyl-3-hexanol, and how can their efficiency be evaluated?

this compound is typically synthesized via Grignard reactions (e.g., alkylation of 3-hexanone) or catalytic hydrogenation of ketone precursors. Efficiency evaluation involves comparing yields, purity (GC-MS or NMR), and reaction conditions (temperature, catalyst loading). For example, NMR analysis (¹H/¹³C) can confirm the tertiary alcohol structure by identifying characteristic peaks at δ ~1.5 ppm (CH₂CH₃) and δ ~70 ppm (C-OH) . Optimization studies using Design of Experiments (DoE) are recommended to balance competing factors like steric hindrance and regioselectivity .

Q. How can researchers characterize the structural and physical properties of this compound?

Key methods include:

- Spectral Analysis : IR spectroscopy (O-H stretch ~3350 cm⁻¹), mass spectrometry (m/z 130.23 for molecular ion), and NMR for stereochemical confirmation .

- Physical Properties : Density (≈0.82 g/cm³), boiling point (≈180–185°C), and refractive index (n²⁰/D ≈1.43) from databases like PubChem or ECHA .

- Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While not highly toxic, standard alcohol safety applies:

- Use PPE (gloves, goggles) to avoid skin/eye irritation.

- Store in flammables cabinets (flash point ≈75°C).

- Refer to ECHA guidelines for disposal and spill management .

Advanced Research Questions

Q. How do dielectric relaxation studies resolve contradictions in this compound’s molecular dynamics?

Dielectric spectroscopy reveals two relaxation processes in alcohols: Process I (structural α-relaxation) and Process II (Johari-Goldstein β-relaxation). For this compound, Process II (attributed to free OH groups) shows a smaller magnitude but correlates with glass transition temperatures (Tg) in DSC. Discrepancies arise when comparing results across solvents (e.g., methylcyclohexane mixtures), requiring normalization for hydrogen-bonding effects . Advanced analysis uses Cole-Cole plots and Havriliak-Negami models to deconvolute overlapping processes .

Q. What methodologies address conflicting data in stereochemical assignments of this compound?

Conflicts often stem from stereoisomerism or impurities. Resolution strategies:

- Chiral Chromatography : Use chiral columns (e.g., cyclodextrin-based) to separate enantiomers.

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts or optical rotation .

- X-ray Crystallography : Definitive confirmation for crystalline derivatives (e.g., acetate esters) .

Q. How can researchers optimize catalytic systems for selective oxidation of this compound?

Catalytic oxidation to ketones (e.g., 4-ethyl-3-hexanone) requires careful selection:

Q. What advanced techniques elucidate this compound’s role in supramolecular assemblies?

Studies on hydrogen-bonded networks (e.g., alcohol clusters) use:

- Dielectric Spectroscopy : To probe dipole-dipole interactions.

- Neutron Scattering : For spatial distribution analysis.

- MD Simulations : LAMMPS or GROMACS to model aggregation behavior .

Methodological Guidance for Data Interpretation

Q. How should researchers validate spectral data for this compound against conflicting literature?

Q. What statistical approaches are recommended for analyzing contradictory results in reaction yields?

- ANOVA : To assess variability across synthetic batches.

- Multivariate Regression : For DoE optimization (e.g., response surface methodology).

- Error Propagation Analysis : Quantify instrument precision impacts .

Data Repositories and Reliable Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。